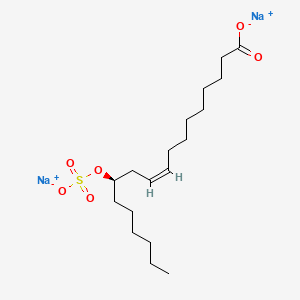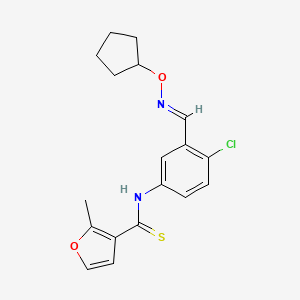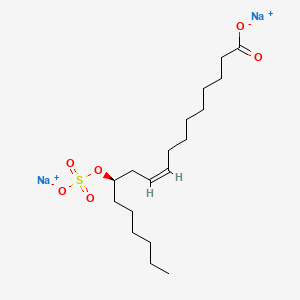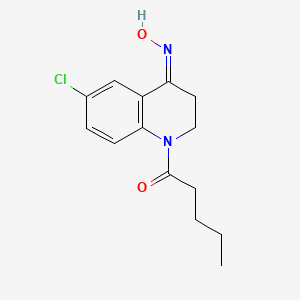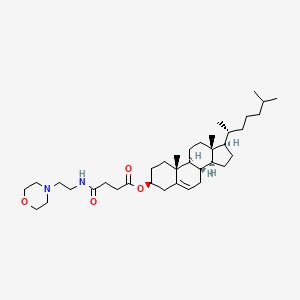
Acetamide, 2-(butylmethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- es un compuesto orgánico complejo que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo butilmetilamino y un grupo 5-metil-1,3,4-tiadiazol-2-il unidos a la cadena principal de la acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiadiazol: El anillo de 1,3,4-tiadiazol se puede sintetizar mediante la ciclización de tiosemicarbazida con un derivado de ácido carboxílico adecuado en condiciones ácidas.
Introducción del grupo butilmetilamino: El grupo butilmetilamino se puede introducir mediante reacciones de sustitución nucleofílica utilizando butilmetilamina y un grupo saliente adecuado.
Formación de la cadena principal de la acetamida: El paso final implica la acilación del grupo amino con anhídrido acético o cloruro de acetilo para formar la estructura de acetamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para reducir el anillo de tiadiazol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones del anillo de amina o tiadiazol utilizando nucleófilos apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como haluros de alquilo, aminas y tioles en condiciones básicas o neutras.
Productos principales formados
Oxidación: Sulfoxidos, sulfonas y otros derivados oxidados.
Reducción: Derivados de tiadiazol reducidos.
Sustitución: Derivados de acetamida sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso como intermedio farmacéutico o ingrediente activo.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Unión a receptores celulares y modulación de las vías de transducción de señales.
Alteración de los procesos celulares: Interferencia con la replicación del ADN, la síntesis de proteínas u otros procesos celulares críticos.
Comparación Con Compuestos Similares
Compuestos similares
Acetamida, N-(5-metil-1,3,4-tiadiazol-2-il)-: Carece del grupo butilmetilamino, lo que da como resultado diferentes propiedades químicas y biológicas.
Acetamida, 2-(etilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)-: Contiene un grupo etilmetilamino en lugar de un grupo butilmetilamino, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad
Acetamida, 2-(butilmetilamino)-N-(5-metil-1,3,4-tiadiazol-2-il)- es única debido a la presencia de los grupos butilmetilamino y 5-metil-1,3,4-tiadiazol-2-il, que confieren una reactividad química distinta y posibles actividades biológicas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
141400-63-7 |
|---|---|
Fórmula molecular |
C10H18N4OS |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
2-[butyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-4-5-6-14(3)7-9(15)11-10-13-12-8(2)16-10/h4-7H2,1-3H3,(H,11,13,15) |
Clave InChI |
OSZMKGSLIJAHIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)CC(=O)NC1=NN=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




